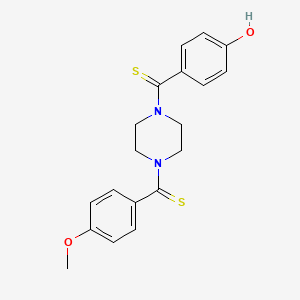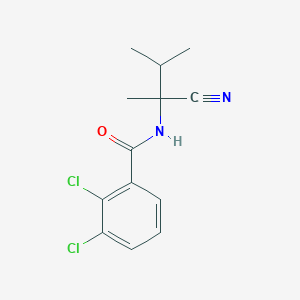![molecular formula C10H6ClF3N4O B2956066 4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone CAS No. 338420-22-7](/img/structure/B2956066.png)
4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
Trifluoromethylpyridines, which are key structural motifs in this compound, are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to their unique physicochemical properties and biological activities . Various methods of synthesizing related compounds, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, have been reported .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions . These compounds are used as intermediates in the synthesis of several crop-protection products .Aplicaciones Científicas De Investigación
Antiasthma Agents
4-Amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone and related compounds have been investigated for their potential as antiasthma agents. In a study, compounds of this class, specifically triazolo[1,5-c]pyrimidines, were found to be active as mediator release inhibitors using the human basophil histamine release assay. These compounds were synthesized through a series of chemical reactions, starting from arylamidines, and were selected for further pharmacological and toxicological study based on their promising activity (Medwid et al., 1990).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. For instance, a study focused on the synthesis of new pyridothienopyrimidines and pyridothienotriazines, exploring their in vitro antimicrobial activities. These compounds were obtained through various chemical reactions involving 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides (Abdel-rahman et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds related to this compound have been a subject of study. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was examined using X-ray diffraction and ab initio calculations, providing insights into its molecular configuration and intermolecular hydrogen bonding (Craciun et al., 1998).
Synthesis of Novel Compounds
The compound and its derivatives have been used in the synthesis of novel compounds. For example, photooxygenation of 5‐aryl‐2,4‐diaminopyrimidines led to the creation of new 4-amino-1,3,5‐triazin‐2‐yl ketones and 5,6‐dihyro‐4(3H)‐pyrimidinones under specific conditions. These findings contribute to the development of new synthetic pathways and molecules (Oppenländer et al., 1988).
Use in Polymer Synthesis
This compound derivatives have also found application in polymer synthesis. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized and used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s, showcasing good solubility, excellent thermal properties, and good mechanical properties (Wang et al., 2008).
Propiedades
IUPAC Name |
4-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-6-3-5(10(12,13)14)4-16-8(6)18-2-1-7(15)17-9(18)19/h1-4H,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWQGAGIKXRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
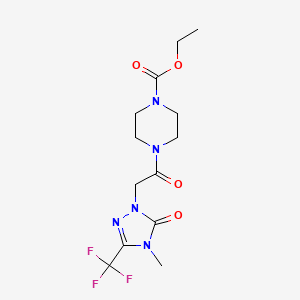
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
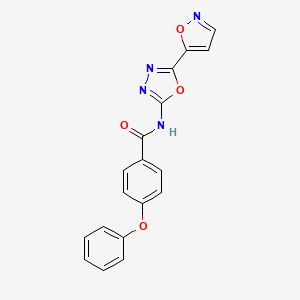
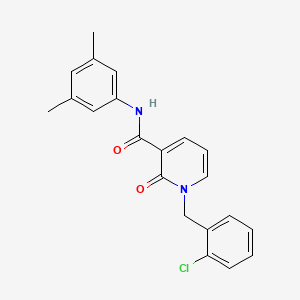

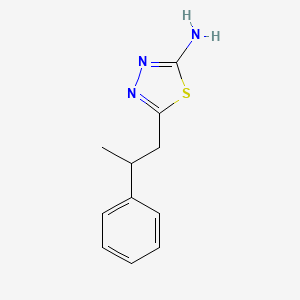
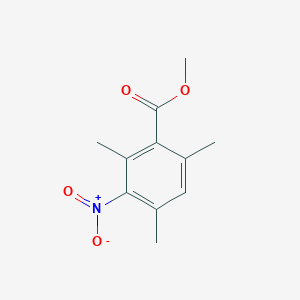
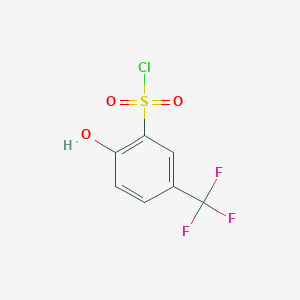
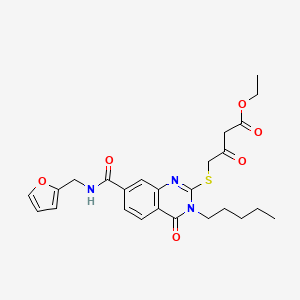

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
